(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(12-1-8-20-11-12)16-6-4-15(5-7-16)13-2-9-21(18,19)10-3-13/h1,8,11,13H,2-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEVLVCWJOGTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl intermediate, which is then reacted with piperazine and subsequently with a furan derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step reactions starting from precursors that contain sulfur and oxygen atoms. Key reactions include:
- Oxidation : Sulfur atoms can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can decrease the oxidation state of sulfur.
- Substitution : The piperazine ring can undergo nucleophilic substitution with various reagents.
These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Chemistry
In the field of chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that may lead to new chemical entities with desirable properties.
Biology
The compound's structure suggests potential interactions with biological targets, making it a candidate for drug discovery. Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrothiopyran compounds have shown activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.
Medicine
In medicinal chemistry, this compound could be explored as a lead for developing new therapeutic agents. Its potential applications include:
- Antimicrobial therapies : Targeting resistant bacterial strains.
- Pharmaceutical development : As a foundation for new drug formulations targeting specific diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to tetrahydrothiopyran derivatives:
- Antimicrobial Activity : Research indicates that tetrahydrothiopyran derivatives can inhibit bacterial protein synthesis, leading to antimicrobial effects. For example, studies have shown that compounds with piperazine rings can interact with bacterial ribosomes.
- Mechanisms of Action : The mechanisms by which these compounds exert their effects often involve disruption of cell wall synthesis or interference with protein synthesis pathways.
- Pharmacological Profiles : Comparative studies with other similar compounds highlight the unique pharmacological profiles that may arise from the incorporation of the thiopyran structure.
Potential Applications Summary
Given its structural characteristics and preliminary findings from related compounds, the potential applications of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-3-yl)methanone may include:
- Antimicrobial therapies : Addressing issues related to antibiotic resistance.
- Pharmaceutical development : Creating novel drugs with enhanced efficacy against specific targets.
Mechanism of Action
The mechanism of action of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Key Findings:
Sulfone vs. Halogen Substituents: The sulfone group in the target compound may reduce cytochrome P450-mediated metabolism compared to halogenated analogs like compound 14 (), which are prone to dehalogenation .
Furan vs. Thiophene: Furan’s lower electron density (compared to thiophene) may weaken π-π stacking interactions with aromatic residues in target proteins, as seen in compound 21 () .
Methanone Linker: The methanone bridge in all analogs facilitates conformational rigidity, critical for receptor binding. However, steric hindrance from the sulfone group in the target compound might limit flexibility compared to simpler piperazine derivatives .
Biological Activity
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-3-yl)methanone is a complex organic molecule with potential biological activities attributable to its unique structural features. The presence of a piperazine ring, a thiopyran moiety, and a furan component suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects.
Structural Features
The molecular formula for this compound is with a molecular weight of approximately 312.39 g/mol. The structure can be represented as follows:
Key Structural Components:
- Piperazine Ring : Known for its role in various pharmacological agents, offering flexibility in binding to biological targets.
- Thiopyran Moiety : Contributes to the compound's reactivity and potential interactions with biomolecules.
- Furan Group : Enhances the compound's ability to participate in electrophilic reactions.
Predicted Biological Activities
Based on computer-aided predictions using tools like PASS (Prediction of Activity Spectra for Substances), the compound is anticipated to exhibit several biological activities, including:
- Antimicrobial Activity : Similar compounds often demonstrate effectiveness against bacterial and viral infections.
- Antiviral Properties : The thiopyran derivatives have shown promise against herpesviruses, suggesting potential applications in antiviral therapies.
- Cytotoxic Effects : Compounds with structural similarities have been reported to induce apoptosis in cancer cells.
Antiviral Activity
Research has indicated that derivatives of tetrahydrothiopyran exhibit significant antiviral properties. For instance, compounds similar to our target have shown efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) with effective concentrations (EC50) in the low micromolar range:
| Compound | EC50 (µM) | Virus Target |
|---|---|---|
| Example 1 | 0.075 | VZV |
| Example 2 | 0.060 | HSV |
| Example 3 | 0.033 | CMV |
These findings suggest that the structure of this compound may similarly influence its antiviral efficacy.
Antimicrobial Studies
In vitro studies on related compounds have demonstrated significant antimicrobial activity against various bacterial strains. For example, a study on piperazine derivatives indicated that modifications in the thiopyran structure enhanced their antibacterial properties:
| Compound Name | Activity | Bacterial Strain |
|---|---|---|
| Compound A | Inhibitory | E. coli |
| Compound B | Bactericidal | S. aureus |
These results imply that the incorporation of the thiopyran moiety may enhance the bioactivity of our target compound against pathogenic bacteria.
Q & A
Basic: What synthetic strategies are employed for the preparation of (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(furan-3-yl)methanone?
Answer:
The synthesis typically involves coupling a piperazine derivative with a substituted furan moiety. A common approach includes:
- Step 1: Functionalization of tetrahydro-2H-thiopyran-4-yl piperazine via sulfonation to introduce the 1,1-dioxide group.
- Step 2: Activation of the furan-3-carboxylic acid (e.g., using carbodiimide coupling agents) for reaction with the piperazine intermediate.
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC or HPLC .
Key considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like oxidation of the furan ring .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Answer:
Structural validation employs:
- X-ray crystallography to confirm the piperazine-thiopyran-dioxide ring conformation and furan ketone linkage (as seen in analogous piperazine-furan derivatives) .
- NMR spectroscopy :
- H NMR to verify proton environments (e.g., furan β-protons at δ 6.5–7.0 ppm, piperazine methylene protons at δ 2.5–3.5 ppm).
- C NMR to confirm carbonyl resonance (~170 ppm) and thiopyran-dioxide sulfone carbons (~50–60 ppm) .
- Mass spectrometry (HRMS) for molecular ion validation .
Advanced: How can researchers resolve contradictions between computational modeling and experimental spectroscopic data?
Answer:
Discrepancies often arise from solvent effects, crystal packing forces, or dynamic conformational changes. Methodological steps include:
- DFT calculations with implicit solvent models (e.g., PCM) to simulate NMR shifts under experimental conditions .
- Variable-temperature NMR to assess conformational flexibility (e.g., piperazine ring inversion barriers) .
- Comparative analysis with structurally characterized analogs (e.g., thiopyran-dioxide derivatives in and ) to identify systematic deviations .
Advanced: What strategies enhance the compound’s bioactivity through targeted structural modifications?
Answer:
Bioactivity optimization involves:
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -SOR) to modulate receptor binding, as seen in related sulfonamide-piperazine hybrids .
- Furan ring functionalization : Adding substituents at the 2-position of the furan to improve metabolic stability (e.g., methyl groups reduce oxidative degradation) .
- Thiopyran-dioxide modification : Replacing the sulfone group with bioisosteres (e.g., sulfonamides) to balance solubility and target affinity .
Biological assays (e.g., enzyme inhibition, cell viability) should use dose-response curves and control compounds to validate specificity .
Advanced: How to design stability studies for this compound under varying pH and temperature conditions?
Answer:
Stability protocols include:
- Forced degradation studies :
- Kinetic analysis : Arrhenius plots to predict shelf-life at room temperature .
- Light sensitivity : UV-vis spectroscopy to track photodegradation products .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC-DAD/MS : To quantify impurities >0.1% and identify degradants using reverse-phase C18 columns (e.g., Chromolith) .
- Elemental analysis : Confirm stoichiometry of C, H, N, S .
- DSC/TGA : Detect polymorphic transitions or hydrate formation .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor using in silico and in vitro methods?
Answer:
- Molecular docking : Screen against kinase ATP-binding pockets (e.g., using AutoDock Vina) with emphasis on piperazine-furan interactions .
- In vitro kinase assays : Use TR-FRET or radiometric assays (e.g., P-ATP) to measure IC values against target kinases (e.g., PIM1, CDK2) .
- Selectivity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
